molecular formula C21H23F3N2O2 B2740252 N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 2034592-33-9

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2740252
CAS No.: 2034592-33-9
M. Wt: 392.422
InChI Key: BDBCFVKFEAZUNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a synthetic small molecule offered as a tool for biochemical research. Its structure incorporates a pyridin-3-yl group and a tetrahydropyran (oxan-4-yl) ring, motifs frequently found in compounds that modulate protein-protein interactions or enzyme activity . The presence of the trifluoromethylphenyl group, a common pharmacophore in medicinal chemistry, suggests potential for high binding affinity and metabolic stability . This molecular architecture makes it a candidate for investigation in various early-stage discovery programs, potentially including oncology or immunology, where similar scaffolds have shown activity . Researchers can utilize this compound as a starting point for structure-activity relationship (SAR) studies or as a chemical probe to explore novel biological pathways. Its exact mechanism of action and primary molecular target are areas for ongoing scientific investigation.

Properties

IUPAC Name

N-[oxan-4-yl(pyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O2/c22-21(23,24)18-6-3-15(4-7-18)5-8-19(27)26-20(16-9-12-28-13-10-16)17-2-1-11-25-14-17/h1-4,6-7,11,14,16,20H,5,8-10,12-13H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBCFVKFEAZUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)CCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a complex organic compound characterized by its unique structural features, including an oxane ring, a pyridine moiety, and a trifluoromethyl phenyl group. These components contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

Property Details
Molecular Formula C18H20F3N2O2
Molecular Weight 360.36 g/mol
IUPAC Name This compound

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives containing trifluoromethyl groups have shown potent inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The mechanism of action appears to involve disruption of bacterial cell function, potentially through inhibition of macromolecular synthesis .

Case Study: Efficacy Against Staphylococcus aureus

In a study evaluating the antimicrobial properties of related compounds, it was found that certain derivatives demonstrated low minimum inhibitory concentrations (MICs) against Staphylococcus aureus, suggesting strong bactericidal activity. The compounds also exhibited moderate inhibition of biofilm formation, which is crucial in preventing chronic infections .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound indicate potential efficacy against various cancer cell lines. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation is under study, with promising results suggesting it may interfere with key signaling pathways .

The biological activity of this compound can be attributed to its structural components:

  • Oxane Ring : This moiety may facilitate interactions with biological targets through hydrogen bonding and hydrophobic interactions.
  • Pyridine Moiety : Known for its ability to coordinate with metal ions and participate in electron transfer reactions, enhancing the compound's reactivity.
  • Trifluoromethyl Group : This group is known to increase lipophilicity and metabolic stability, which can enhance the compound's bioavailability.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to achieve high yields. Various derivatives have been synthesized to explore structure–activity relationships (SAR), revealing insights into how modifications affect biological activity .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential as a pharmaceutical agent. Its structural components suggest possible interactions with biological targets, particularly in the realm of drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of trifluoromethyl phenyl derivatives, which are structurally similar to N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide. These derivatives have shown potent activity against Gram-positive bacteria while demonstrating low toxicity to human cells. The presence of the trifluoromethyl group is crucial for enhancing antibacterial activity, suggesting that similar compounds may exhibit comparable effects .

Anticancer Properties

Research indicates that compounds with a pyridine moiety can influence cancer cell proliferation and apoptosis. The incorporation of oxan and trifluoromethyl groups may enhance the efficacy of such compounds against various cancer types. Preliminary data suggest that derivatives of this compound could be explored further for their anticancer properties, potentially leading to novel therapeutic agents .

Pharmacology

The pharmacological profile of this compound is still under investigation, but its structural similarity to known drugs indicates potential utility in treating various conditions.

Neurological Applications

Compounds with similar frameworks have been explored for their neuroprotective effects. The ability of such molecules to cross the blood-brain barrier and interact with neurotransmitter systems makes them candidates for further studies in neurodegenerative diseases .

Anti-inflammatory Effects

Inflammation is a common pathway in many diseases, including autoimmune disorders. Compounds with a trifluoromethyl group have shown promise in modulating inflammatory responses, indicating that this compound might also possess anti-inflammatory properties worth exploring .

Material Science Applications

Beyond medicinal uses, this compound may find applications in material science due to its unique chemical properties.

Polymer Chemistry

The oxan and pyridine groups can serve as functional monomers in polymer synthesis, potentially leading to materials with tailored properties for specific applications such as drug delivery systems or responsive materials .

Coatings and Adhesives

The incorporation of trifluoromethyl groups can enhance the hydrophobicity and chemical resistance of coatings and adhesives, making this compound a candidate for developing advanced materials in industrial applications.

Case Studies

Study TitleApplication FocusKey Findings
Antimicrobial Activity of Trifluoromethyl Phenyl DerivativesAntimicrobialPotent growth inhibitors against Gram-positive bacteria with low toxicity to human cells .
Neuroprotective Effects of Pyridine DerivativesNeurologicalPotential candidates for treating neurodegenerative diseases due to blood-brain barrier permeability .
Anti-inflammatory Properties of Fluorinated CompoundsPharmacologicalModulation of inflammatory responses indicating therapeutic potential .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several TRPV1 antagonists and CYP51 inhibitors. Key comparisons include:

Table 1: Structural Features and Physicochemical Properties

Compound Name (ID) Core Structure Key Substituents Yield (%) Melting Point (°C) Activity (IC50/EC50) Source
Target Compound Pyridine + propanamide Oxan-4-yl, 4-(trifluoromethyl)phenyl N/A N/A Under investigation Hypothetical
GRT-12360 (16) Pyridine + propanamide 4-Methylpiperidinyl, sulfonamide N/A N/A TRPV1 IC50 = 8.2 nM [3]
UDO Pyridine + piperazine 4-Chlorophenyl, trifluoromethyl N/A N/A Anti-T. cruzi [5]
Compound 43 Pyridine + propanamide Cyclopentyloxy, sulfonamide 75 92–98 TRPV1 antagonist [1]
Compound 45 Pyridine + propanamide Cyclopentylmethoxy, sulfonamide 70 112–114 TRPV1 antagonist [2]
Bicalutamide Propanamide Cyano, trifluoromethyl, fluorophenyl N/A N/A Antiandrogenic [10]

Key Observations

TRPV1 Antagonists :

  • The target compound and GRT-12360 both feature pyridine-propanamide backbones but differ in substituents. GRT-12360’s 4-methylpiperidinyl group enhances TRPV1 binding (IC50 = 8.2 nM), whereas the target’s oxan-4-yl group may improve solubility due to the oxygen atom in the tetrahydropyran ring .
  • Alkoxy substituents (e.g., cyclopentylmethoxy in Compound 45 ) correlate with higher melting points (112–114°C) and potent TRPV1 antagonism, suggesting bulky groups enhance receptor interactions.

Anti-Parasitic Agents: UDO , a pyridine-based CYP51 inhibitor, shares the trifluoromethylphenyl motif with the target compound. However, UDO’s piperazine linker and chlorophenyl group confer specificity against Trypanosoma cruzi, highlighting the role of substituent positioning in biological targeting.

Synthetic Accessibility :

  • Propanamide derivatives like Compound 43 and Compound 45 are synthesized in high yields (70–85%) via nucleophilic substitutions, suggesting the target compound could be feasibly prepared using similar methods.

Research Findings and Structure-Activity Relationships (SAR)

  • Trifluoromethyl Group : Enhances metabolic stability and membrane permeability across all analogs .
  • Pyridine Substitution : 3-Pyridyl positioning (as in the target compound) improves TRPV1 affinity compared to 2-pyridyl analogs .
  • Ring Systems : Cyclic ethers (e.g., oxan-4-yl) may reduce cytotoxicity compared to cycloalkyl groups (e.g., cyclopentylmethoxy in Compound 45) .

Data Tables

Table 2: Comparative Bioactivity

Compound Target Assay Result Reference
Target Compound TRPV1 In vitro IC50 = Pending N/A
GRT-12360 TRPV1 IC50 = 8.2 nM [3]
UDO CYP51 (T. cruzi) EC50 = 0.5 µM [5]
Compound 43 TRPV1 IC50 = 12 nM [1]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.